- Enzymatic Synthesis of Chiral Phenylalanine Derivatives by a Dynamic Kinetic Resolution of Corresponding Amide and Nitrile Substrates with a Multi-Enzyme System, Advanced Synthesis & Catalysis, 2012, 354(17), 3327-3332
Cas no 97731-02-7 ((R)-2-Amino-3-(2-fluorophenyl)propanoic acid)
97731-02-7 structure
Product Name:(R)-2-Amino-3-(2-fluorophenyl)propanoic acid
CAS-Nr.:97731-02-7
MF:C9H10FNO2
MW:183.179605960846
MDL:MFCD00066447
CID:61909
PubChem ID:716322
Update Time:2025-11-06
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (R)-2-Amino-3-(2-fluorophenyl)propanoic acid
- o-Fluoro-D-phenylalanine
- D-2-Fluorophe
- 3-(2-Fluoropheny)-D-alanine
- 2-Fluoro-D-phenylalanine
- D-2-FLUOROPHENYLALANINE
- D-2-F-Phe-OH
- H-D-Phe(2-F)-OH
- 2-Fluoro-D-Phenylalanine (Sum of Enantiomers)
- 2-FLUORO-D-PHE
- (2R)-2-amino-3-(2-fluorophenyl)propanoic acid
- (R)-2-Fluorophenylalanine Hydrochloride Salt
- H-D-Phe(2-F)-OH.HCl
- PubChem23304
- (r)-o-fluorophenylalanine
- D-2-Fluoro phenylalanine
- VZ24655
- AM83328
- RTR-0
- 2-Fluoro-D-phenylalanine (ACI)
- D
- AC-5822
- PD196711
- MFCD00066447
- CS-W010744
- (R)-2-Amino-3-(2-fluorophenyl)propanoicacid
- 122839-51-4
- (R)-3-(2-fluorophenyl)-2-aminopropanoic acid
- AS-14324
- 97731-02-7
- CHEBI:155832
- EN300-199908
- J-004866
- (2R)-2-azaniumyl-3-(2-fluorophenyl)propanoate
- DTXSID90924286
- AKOS016843018
- HY-W010028
- 2-Fluoro-D-phenylalanine, 99+% (sum of enantiomers)
- SCHEMBL268942
-
- MDL: MFCD00066447
- Inchi: 1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
- InChI-Schlüssel: NYCRCTMDYITATC-MRVPVSSYSA-N
- Lächelt: C(C1C=CC=CC=1F)[C@@H](N)C(=O)O
Berechnete Eigenschaften
- Genaue Masse: 219.046
- Monoisotopenmasse: 219.046
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 3
- Komplexität: 187
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: -1.3
- Topologische Polaroberfläche: 63.3
Experimentelle Eigenschaften
- Farbe/Form: Weißes Pulver
- Dichte: 1.293
- Schmelzpunkt: 242-252°C
- Siedepunkt: 308.1±32.0 °C at 760 mmHg
- Flammpunkt: 140.1±25.1 °C
- PSA: 63.32000
- LogP: 2.28240
- Spezifische Rotation: 14 º (c=1% in H2O)
- Löslichkeit: Nicht bestimmt
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H315; H319; H335
- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Deutschland:3
- Sicherheitshinweise: S22;S24/25
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:Store at room temperature
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F139497-10g |
2-Fluoro-D-phenylalanine, 99+% (sum of enantiomers) |
97731-02-7 | 10g |
¥1,062.00 | 2021-05-21 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F139497-25g |
2-Fluoro-D-phenylalanine, 99+% (sum of enantiomers) |
97731-02-7 | 25g |
¥1,915.00 | 2021-05-21 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F139497-5g |
2-Fluoro-D-phenylalanine, 99+% (sum of enantiomers) |
97731-02-7 | 5g |
¥575.00 | 2021-05-21 | ||
| Chemenu | CM100670-10g |
D-2-Fluorophenylalanine |
97731-02-7 | 98% | 10g |
$162 | 2021-06-09 | |
| Chemenu | CM100670-25g |
D-2-Fluorophenylalanine |
97731-02-7 | 98% | 25g |
$290 | 2021-06-09 | |
| Fluorochem | 221583-1g |
2-Fluoro-D-phenylalanine |
97731-02-7 | 95% | 1g |
£20.00 | 2022-03-01 | |
| Fluorochem | 221583-5g |
2-Fluoro-D-phenylalanine |
97731-02-7 | 95% | 5g |
£69.00 | 2022-03-01 | |
| Fluorochem | 221583-10g |
2-Fluoro-D-phenylalanine |
97731-02-7 | 95% | 10g |
£129.00 | 2022-03-01 | |
| Fluorochem | 221583-25g |
2-Fluoro-D-phenylalanine |
97731-02-7 | 95% | 25g |
£245.00 | 2022-03-01 | |
| TRC | F401680-10mg |
2-Fluoro-D-phenylalanine |
97731-02-7 | 10mg |
$ 50.00 | 2022-06-05 |
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Pyridoxal 5′-phosphate Catalysts: 2-Aminohexano-6-lactam racemase , D-Amino acid amidase Solvents: Water ; 8 h, pH 8, 40 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Zinc acetate Solvents: Methanol
1.2 Reagents: Hydrochloric acid
1.2 Reagents: Hydrochloric acid
Referenz
- Asymmetric synthesis of fluorophenylalanines and (trifluoromethyl)phenylalanines; the use of chiral pyridoxamine-like pyridinophane-zinc complex as an enzyme mimic, Bulletin of the Chemical Society of Japan, 1990, 63(7), 1925-8
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C
1.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C
1.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C
Referenz
- Unnatural D-amino acids as building blocks of new peptidomimetics, Acta Poloniae Pharmaceutica, 2006, 63(5), 430-433
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
Referenz
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase , Catalase Solvents: Water
2.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase , Catalase Solvents: Water
Referenz
- Preparation of (R)-phenylalanine analogs by enantioselective destruction using L-amino acid oxidase, Journal of Organic Chemistry, 1993, 58(4), 957-8
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
Referenz
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Solvents: Trifluoroacetic acid
2.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
2.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
Referenz
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: N-[3-[[[(1S)-3′-Formyl-2′-hydroxy[1,1′-binaphthalen]-2-yl]oxy]methyl]phenyl]-N′-… Solvents: Dimethyl sulfoxide
1.1 Reagents: N-[3-[[(3′-Formyl-2′-hydroxy[1,1′-binaphthalen]-2-yl)oxy]methyl]phenyl]-N′-pheny… Solvents: Dimethyl sulfoxide
1.1 Reagents: N-[3-[[(3′-Formyl-2′-hydroxy[1,1′-binaphthalen]-2-yl)oxy]methyl]phenyl]-N′-pheny… Solvents: Dimethyl sulfoxide
Referenz
- Deracemization of racemic amino acids using (R)- and (S)-alanine racemase chiral analogues as chiral convertersDeracemization of racemic amino acids using (R)- and (S)-alanine racemase chiral analogues as chiral converters, Bulletin of the Korean Chemical Society, 2014, 35(7), 2186-2188
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Catalysts: 2-Methyl-N-(tri-1-pyrrolidinylphosphoranylidene)-2-propanamine Solvents: N-Methyl-2-pyrrolidone ; 2 d, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 20 min, 25 °C
1.3 Reagents: Diisopropylethylamine
1.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 30 min, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 20 min, 25 °C
1.3 Reagents: Diisopropylethylamine
1.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 30 min, 25 °C
Referenz
- Antibacterials and/or modulators of biofilm formation and methods of using the same, United States, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Catalysts: Racemase, alanine , Aminomutase, phenylalanine 2,3- Solvents: Water ; 20 h, pH 8.0, 31 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 12
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 12
Referenz
- Enhanced Conversion of Racemic α-Arylalanines to (R)-β-Arylalanines by Coupled Racemase/Aminomutase Catalysis, Journal of Organic Chemistry, 2009, 74(18), 6953-6959
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase , Catalase Solvents: Water
1.1 Reagents: Ammonium hydroxide , Ammonia borane Catalysts: Phenylalanine ammonia-lyase , L-Amino acid dehydrogenase Solvents: Water ; 7 h, pH 9.6, 37 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; acidified
1.1 Reagents: Ammonia borane Catalysts: L-Amino acid oxidase Solvents: Water ; 20 h, pH 8, 30 °C
1.2 Reagents: Perchloric acid Solvents: Water
1.1 Reagents: Ammonium hydroxide , Ammonia borane Catalysts: Phenylalanine ammonia-lyase , L-Amino acid dehydrogenase Solvents: Water ; 7 h, pH 9.6, 37 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; acidified
1.1 Reagents: Ammonia borane Catalysts: L-Amino acid oxidase Solvents: Water ; 20 h, pH 8, 30 °C
1.2 Reagents: Perchloric acid Solvents: Water
Referenz
- Preparation of (R)-phenylalanine analogs by enantioselective destruction using L-amino acid oxidaseSynthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade ProcessDeracemization and Stereoinversion to Aromatic D-Amino Acid Derivatives with Ancestral L-Amino Acid Oxidase, Journal of Organic Chemistry, 1993, 58(4), 957-8
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 6 h, 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referenz
- Preparation of chiral halogenated phenylalanines from tertiary-butyl 2-diphenyliminoacetate using chiral spiro quaternary ammonium salt phase transfer catalysts, Japan, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
Referenz
- Fluorinated phenylalanines and their derivatives. 4. The receipt method of the enantiomers of isomeric fluorophenylalanines by resolution of their racematesAsymmetric synthesis of organoelement analogs of natural compounds. III. Biocatalytic method for the preparation of homochiral fluorine-substituted (R)- and (S)-phenylalanines and (S,R)- and (R,S)-phenylserinesA new method for the chemical-enzymic synthesis of optically pure L-amino acids from glycine, Chemija, 1996, 19(4), 80-82
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Phosphorus , Hydrogen iodide Solvents: Water ; 0.5 h, reflux
2.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C
2.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C
2.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C
2.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C
Referenz
- Unnatural D-amino acids as building blocks of new peptidomimetics, Acta Poloniae Pharmaceutica, 2006, 63(5), 430-433
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: 4,4′-Spirobi[4H-dinaphth[2,1-c:1′,2′-e]azepinium], 1,1′,7,7′,9,9′,14,14′-octakis… Solvents: Toluene , Water ; rt → 0 °C; 24 h, 0 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 6 h, 40 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 6 h, 40 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referenz
- Preparation of chiral halogenated phenylalanines from tertiary-butyl 2-diphenyliminoacetate using chiral spiro quaternary ammonium salt phase transfer catalysts, Japan, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 24 h, rt
2.1 Reagents: Potassium hydroxide Catalysts: 4,4′-Spirobi[4H-dinaphth[2,1-c:1′,2′-e]azepinium], 1,1′,7,7′,9,9′,14,14′-octakis… Solvents: Toluene , Water ; rt → 0 °C; 24 h, 0 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 6 h, 40 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
2.1 Reagents: Potassium hydroxide Catalysts: 4,4′-Spirobi[4H-dinaphth[2,1-c:1′,2′-e]azepinium], 1,1′,7,7′,9,9′,14,14′-octakis… Solvents: Toluene , Water ; rt → 0 °C; 24 h, 0 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 6 h, 40 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referenz
- Preparation of chiral halogenated phenylalanines from tertiary-butyl 2-diphenyliminoacetate using chiral spiro quaternary ammonium salt phase transfer catalysts, Japan, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Benzyltriethylammonium chloride
2.1 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase , Catalase Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase , Catalase Solvents: Water
Referenz
- Preparation of (R)-phenylalanine analogs by enantioselective destruction using L-amino acid oxidase, Journal of Organic Chemistry, 1993, 58(4), 957-8
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Sodium acetate Solvents: Water ; 5 h, reflux; overnight, rt
2.1 Reagents: Phosphorus , Hydrogen iodide Solvents: Water ; 0.5 h, reflux
3.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C
3.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C
2.1 Reagents: Phosphorus , Hydrogen iodide Solvents: Water ; 0.5 h, reflux
3.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C
3.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C
Referenz
- Unnatural D-amino acids as building blocks of new peptidomimetics, Acta Poloniae Pharmaceutica, 2006, 63(5), 430-433
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Water
2.1 Solvents: Trifluoroacetic acid
3.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
4.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
2.1 Solvents: Trifluoroacetic acid
3.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
4.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
Referenz
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
1.2 Solvents: Ethanol
2.1 Reagents: Hydrogen bromide Solvents: Water
3.1 Solvents: Trifluoroacetic acid
4.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
5.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
1.2 Solvents: Ethanol
2.1 Reagents: Hydrogen bromide Solvents: Water
3.1 Solvents: Trifluoroacetic acid
4.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
5.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
Referenz
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Raw materials
- Hydantoin
- 2-Amino-3-(2-fluorophenyl)propanoic acid
- Glycine, N-(diphenylmethylene)-
- N-(Diphenylmethylene)-2-fluoro-D-phenylalanine 1,1-dimethylethyl ester
- 2,4-IMIDAZOLIDINEDIONE, 5-[(2-FLUOROPHENYL)METHYLENE]-
- DL-Phenylalanine, N-(diphenylmethylene)-2-fluoro-, methyl ester
- D-Phenylalanine, 2-fluoro-N-(trifluoroacetyl)-
- Propanedioic acid, (acetylamino)[(2-fluorophenyl)methyl]-, diethyl ester
- Methyl 2-((diphenylmethylene)amino)acetate
- Benzenepropanoic acid, 2-fluoro-α-oxo-, sodium salt (1:1)
- N-(Diphenylmethylene)glycine tert-butyl ester
- Glycine tert-butyl ester hydrochloride
- 1-(bromomethyl)-2-fluorobenzene
- 2-Fluorobenzaldehyde
- Diphenylmethanimine
- 1,3-diethyl 2-acetamidopropanedioate
- Phenylalanine,2-fluoro-N-(trifluoroacetyl)- (9CI)
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Preparation Products
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:97731-02-7)(R)-2-Amino-3-(2-fluorophenyl)propanoic acid
Bestellnummer:A845744
Bestandsstatus:in Stock
Menge:25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:07
Preis ($):174.0
Email:sales@amadischem.com
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Verwandte Literatur
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:97731-02-7)(R)-2-Amino-3-(2-fluorophenyl)propanoic acid
Reinheit:99%
Menge:25g
Preis ($):174.0